Biochemical Potency of Nampt-IN-1 Against Purified NAMPT
Nampt-IN-1 demonstrates potent inhibition of purified NAMPT enzyme. This potency, while robust, must be contextualized against the canonical inhibitor FK866. FK866 is reported to have an IC50 of 0.09 nM in similar assays, making it nominally more potent than Nampt-IN-1 (3.1 nM) [1]. This data point is critical for selecting an appropriate tool compound: FK866 may be preferred for studies requiring maximal target engagement at low concentrations, while Nampt-IN-1 is chosen for its superior selectivity and in vivo profile as detailed in other evidence items.
| Evidence Dimension | NAMPT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3.1 nM |
| Comparator Or Baseline | FK866 (APO866): 0.09 nM |
| Quantified Difference | ~34-fold lower potency compared to FK866 |
| Conditions | Purified NAMPT enzyme; in vitro biochemical assay |
Why This Matters
This demonstrates that Nampt-IN-1 is a potent tool, but its primary differentiator is not absolute biochemical potency; therefore, procurement decisions should be based on other metrics like selectivity and in vivo safety.
- [1] Zhao G, Green CF, Hui YH, Prieto L, Shepard R, Dong S, et al. Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Mol Cancer Ther. 2017;16(12):2677-2688. View Source
